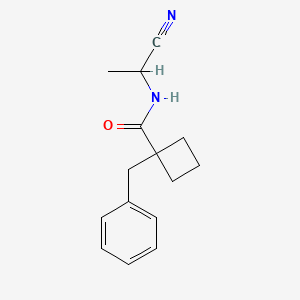
1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula of the cycloalkanes is CnH2n where n is the number of carbons .
Synthesis Analysis
Cyclobutanes can be synthesized through various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can give various substituted aryl cyclopropanes and cyclobutanes . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates, enabling a rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis
Cyclobutanes, like other cycloalkanes, are not flat molecules. They exist as “puckered rings” due to the strain in the ring structure . The bond angles between carbon atoms are significantly strained and have lower bond energies than related linear or unstrained hydrocarbons .Chemical Reactions Analysis
Cyclobutanes can undergo various chemical reactions. For example, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides provide structurally diversified products including cyclobutenes, methylenecyclobutanes, and conjugated dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutanes can vary depending on their specific structure. Generally, cyclobutanes are colorless gases and are commercially available as a liquefied gas . The general formula for a cycloalkane composed of n carbons is CnH2n .Wissenschaftliche Forschungsanwendungen
Cardiac Hypertrophy Treatment
This compound has been identified as part of a method for treating cardiac hypertrophy in mammals, including humans. It involves the administration of an anti-hypertrophic effective amount of an ion channel TRPV1 inhibitor . The treatment targets symptoms of cardiac hypertrophy such as cardiac remodeling, cardiac fibrosis, apoptosis, hypertension, or heart failure .
Synthesis of Cyclobutanes
In organic synthesis, this compound can be involved in the Suzuki-Miyaura coupling reaction to produce various substituted aryl cyclopropanes and cyclobutanes . This is significant for the synthesis of complex organic molecules with potential pharmaceutical applications.
Enantioselective Hydroalkylation
The compound may be used in copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes. This process enables the synthesis of enantioenriched cyclobutanes, which are valuable in the development of drugs with chiral active sites .
Photocatalytic Reactions
It could be a precursor in photocatalytic reactions under visible light irradiation to produce N,O-acetals derived from α,β-unsaturated β-aryl substituted aldehydes . These reactions are crucial for creating compounds with potential applications in photodynamic therapy.
Cross-Coupling Reactions
The compound might be used in palladium-catalyzed cross-coupling reactions to synthesize structurally diversified products including cyclobutenes and methylenecyclobutanes . These reactions are important for the creation of new materials and chemicals.
[2+2] Cycloaddition
It can participate in [2+2] cycloaddition reactions with terminal alkenes to form 1,3-substituted cyclobutanes . This method is a cornerstone in the synthesis of small ring systems, which are often found in biologically active molecules.
Biological and Biotechnological Significance
While cyclobutane itself is not of significant commercial or biological importance, derivatives like 1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide are crucial in biology and biotechnology. They are involved in the formation of cyclobutane photo dimers in DNA, which have implications in genetic research and repair mechanisms .
Pharmaceutical Salts Formation
This compound may form pharmaceutically acceptable salts, which include base addition salts and acid addition salts. These salts are essential for the development of medications that are safe for human consumption .
Zukünftige Richtungen
The future directions in the study and application of cyclobutanes are promising. They have been studied extensively from both a theoretical and preparative point of view . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzyl compounds, are known to interact with various proteins and enzymes in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Benzyl compounds often act through mechanisms like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals .
Result of Action
Benzyl compounds can have various effects depending on their specific structure and the targets they interact with .
Eigenschaften
IUPAC Name |
1-benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(11-16)17-14(18)15(8-5-9-15)10-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRYLYVEJDVNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1(CCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)

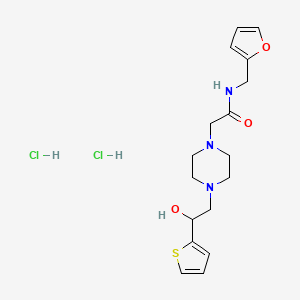
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)
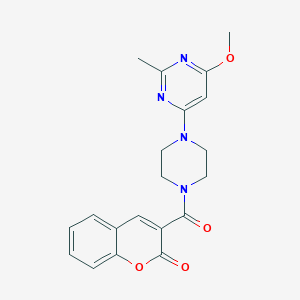
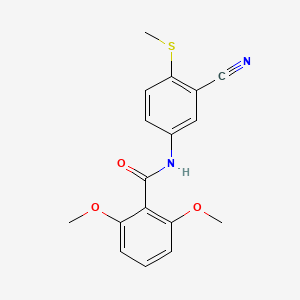
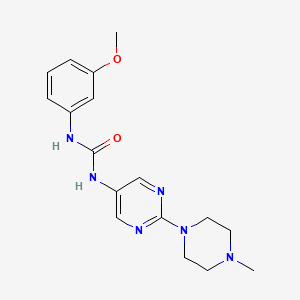
![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)
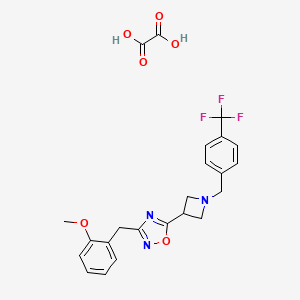
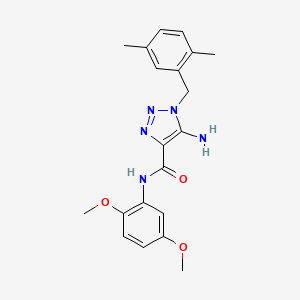
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)

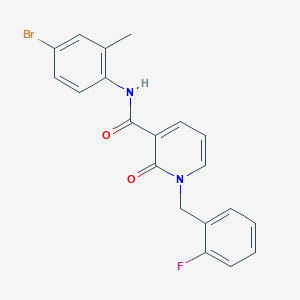
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)